molecular formula C20H16FNO B5745343 N-(diphenylmethyl)-4-fluorobenzamide CAS No. 88229-31-6

N-(diphenylmethyl)-4-fluorobenzamide

Cat. No.: B5745343
CAS No.: 88229-31-6
M. Wt: 305.3 g/mol
InChI Key: BADKRQPGXLYDGH-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-fluorobenzamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a 4-fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with diphenylmethanol to form the desired amide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(diphenylmethyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(diphenylmethyl)-4-chlorobenzamide
  • N-(diphenylmethyl)-4-bromobenzamide
  • N-(diphenylmethyl)-4-methylbenzamide

Uniqueness

N-(diphenylmethyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to certain biological targets compared to its analogs .

Properties

IUPAC Name

N-benzhydryl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADKRQPGXLYDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357761
Record name (4-fluorobenzoylamino)-diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88229-31-6
Record name (4-fluorobenzoylamino)-diphenylmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of aminodiphenylmethane (0.4 g) in dichloromethane (5 ml) were added in turn pyridine (0.21 ml) and 4-fluorobenzoyl chloride (0.23 ml) at 0° C. The mixture was allowed to warm to ambient temperature and stirred for 1 hour, which was taken up into a mixture of water and ethyl acetate. The separated organic layer was washed in turn with hydrochloric acid (1N), aqueous sodium hydrogen carbonate and brine, and dried over magnesium sulfate. Evaporation under reduced pressure gave a residue, which was triturated with diisopropyl ether to give (4-fluorobenzoylamino)-diphenylmethane (0.49 g).
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5 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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